1,2,4,5-Tetrazine-3,6-dicarboxylic acid

Übersicht

Beschreibung

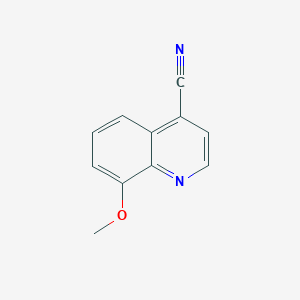

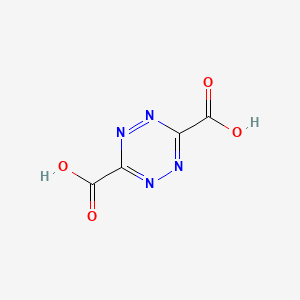

1,2,4,5-Tetrazine-3,6-dicarboxylic acid is a chemical compound with the molecular formula C4H2N4O4 . It has an average mass of 170.083 Da and a monoisotopic mass of 170.007599 Da .

Synthesis Analysis

The synthesis of 1,2,4,5-Tetrazine-3,6-dicarboxylic acid involves several steps. The first step involves the preparation of disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate. This is followed by the conversion of the disodium salt to dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. The final step involves the esterification of the dihydro acid to form the dimethyl ester .Molecular Structure Analysis

The molecular structure of 1,2,4,5-Tetrazine-3,6-dicarboxylic acid consists of a tetrazine ring, which is a six-membered ring with four nitrogen atoms and two carbon atoms. The 3 and 6 positions of the ring are substituted with carboxylic acid groups .Chemical Reactions Analysis

1,2,4,5-Tetrazine-3,6-dicarboxylic acid can participate in various chemical reactions. For example, it can be used in the synthesis of N-substituted dibenzoazepine-pyridazine derivatives via Diels-Alder reaction of dibenzoazepines with tetrazines . It can also be incorporated into the chemically stable UiO-66 structure by a postsynthetic linker exchange reaction to create an optical sensor material for the detection of oxidative agents .Physical And Chemical Properties Analysis

1,2,4,5-Tetrazine-3,6-dicarboxylic acid has a density of 1.9±0.1 g/cm3. It has a boiling point of 625.7±38.0 °C at 760 mmHg. The exact mass is 170.007599 and the molecular formula is C4H2N4O4 .Wissenschaftliche Forschungsanwendungen

Synthesis of Esters and Amides : These compounds have been synthesized and characterized, but showed poor inhibitory activities against cancer cell lines (Zhang et al., 2009).

Characterization of Dialkyl Esters : A series of dialkyl esters of 1,2,4,5-tetrazine-3,6-dicarboxylic acid have been synthesized and characterized (Frebort et al., 2008).

Coordination Chemistry : These derivatives exhibit unique coordination chemistry, characterized by electron and charge transfer phenomena, and are used in supramolecular materials (Kaim, 2002).

Biochemical Properties : Investigated for antibacterial, antioxidant, and anticorrosion characteristics, particularly in sol-gel coatings on SS316L steel (Jaiswal et al., 2013).

Bioorthogonal Coupling Agents : Utilized in bioorthogonal coupling, intracellular small molecule imaging, and genetically targeted protein tagging, among other applications (Yang et al., 2012).

Optical Sensor for Oxidizing Gases : Used in the creation of an optical sensor material for the detection of oxidative agents such as nitrous gases (Nickerl et al., 2015).

Corrosion Inhibition : Demonstrated inhibition effect on the corrosion of mild steel in acidic media (Elkadi et al., 2000).

Chemical Biology Tools : Used in the synthesis of challenging substrates like asymmetrically disubstituted alkyltetrazines (Ros et al., 2020).

Energetic Materials : Investigated as potential components for energetic materials (Chavez et al., 2017).

Photo- and Electroactive Materials : Used in the synthesis and application for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2021).

Eigenschaften

IUPAC Name |

1,2,4,5-tetrazine-3,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O4/c9-3(10)1-5-7-2(4(11)12)8-6-1/h(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOPFPWGMCWLBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Methylthio)phenyl]ethanethiol](/img/structure/B7901475.png)

![2-Methyl-2,6-diazaspiro[3.4]octane](/img/structure/B7901486.png)